CRS4C-3d
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
LQDAALGWGRRCPRCPRCPNCKRCPRCPTCPRCNCNPK |
Origin of Product |
United States |
Molecular and Structural Research of Crs4c 3d
Primary Amino Acid Sequence Analysis and Characterization
CRS4C-3d is a specific variant within the CRS4C group of peptides. The deduced mature peptide sequence for this compound has been identified. researchgate.netnih.gov Sequence analysis of CRS peptides reveals variations, particularly in the pro-region and mature peptide regions, influencing characteristics like charge. researchgate.net
The mature peptide sequence of this compound is reported as LQDAALGWGRRCPRCPPCPNCRRCPRCPTCPRCNCNPK. nih.gov
Table 1: this compound Amino Acid Sequence and Molecular Mass
| Feature | Sequence | Theoretical Mass (Monoisotopic) | Observed Mass (Monoisotopic) |
| Mature Peptide Sequence | LQDAALGWGRRCPRCPPCPNCRRCPRCPTCPRCNCNPK | 4300.1 researchgate.net | 4300.4 researchgate.net |
Note: The theoretical and observed mass values are for the monomeric form.
Investigation of Post-Translational Processing and Modification
CRS peptides, including CRS4C variants, undergo post-translational modifications that are crucial for their maturation and activity. researchgate.netnih.gov These modifications include disulfide bond formation, dimerization, and proteolytic cleavage of a precursor protein. researchgate.netnih.gov Post-translational modifications play significant roles in protein function, stability, and localization. mdpi.comvib.be
Disulfide Bond Formation and Cysteine Residue Configuration
CRS4C peptides are cysteine-rich, containing nine cysteine residues in their mature form. researchgate.netmdpi.com Disulfide bonds are formed between specific cysteine residues, which are critical for stabilizing the folded structure of proteins and peptides. rcsb.orguq.edu.aunycu.edu.twmdpi.com While alpha-defensins typically have six cysteine residues forming three disulfide bonds with a canonical pairing pattern, CRS peptides have a different number of cysteines and distinct disulfide bridging patterns. researchgate.netnih.govmdpi.com The specific disulfide bond connectivity for this compound has not been explicitly detailed in the provided search results, but the presence of nine cysteines suggests a complex disulfide framework. Disulfide bonds impose conformational restrictions that strongly influence protein folding and stability. mdpi.com
Dimerization Mechanisms: Homodimer and Heterodimer Formation
CRS peptides, including CRS4C-1a (a related CRS4C peptide), are known to form covalent dimers through intermolecular disulfide bonds in the mouse intestine. researchgate.netresearchgate.net This dimerization expands the repertoire of antimicrobial peptides. researchgate.netresearchgate.net Studies have demonstrated the in vitro dimerization of synthetic CRS peptides, including the formation of homodimers (e.g., CRS4C-1a homodimer) and heterodimers (e.g., CRS4C-1a with a truncated CRS4C-3a). researchgate.netresearchgate.net Dimerization is verified through techniques like mass analysis and SDS-PAGE. researchgate.net The covalent dimerization has been shown to enhance stability. researchgate.netresearchgate.net
Table 2: Observed Mass of CRS4C-1a Monomer and Dimer
| Species | Observed Mass (Monoisotopic) |
| CRS4C-1a Monomer | 4245.8 researchgate.net |
| CRS4C-1a Dimer | 8472 researchgate.net |
Note: Data specifically for CRS4C-1a is used as an example of CRS4C dimerization, as direct mass data for this compound dimer was not found in the provided results.
Role of Proteolytic Cleavage in Peptide Maturation (e.g., MMP7-mediated activation)
CRS4C peptides are produced as precursor pro-peptides and require proteolytic processing to become active. nih.govnih.govqiagenbioinformatics.com Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme involved in the activation of pro-CRS4C peptides. nih.govnih.govresearchgate.netresearchgate.net MMP-7 cleaves the proregion of the precursor, similar to its role in activating mouse pro-alpha-defensins. nih.govnih.gov The absence of processed CRS4C in MMP-7-null mice demonstrates the in vivo necessity of intracellular MMP-7 for pro-CRS4C processing. nih.govnih.gov Proteolytic cleavage is a critical post-translational modification that can affect protein structure, function, and stability. mdpi.comnih.gov
Comparative Structural Analysis with other CRS Peptides and Defensins
CRS peptides share sequence similarity with defensins, particularly in their signal and pro-sequences, but differ significantly in the disulfide bridging patterns of their mature peptides. researchgate.netmdpi.com Alpha-defensins typically contain six cysteine residues with canonical disulfide pairings, forming a triple-stranded antiparallel beta-sheet motif. researchgate.netnih.gov In contrast, CRS4C peptides have nine cysteine residues, leading to different disulfide frameworks. researchgate.netmdpi.com While 3D structures of several alpha-defensins have been determined, the specific 3D structure of this compound has not been found in the provided search results. nih.gov Comparative analysis highlights that despite differences in cysteine number and disulfide patterns, both groups of peptides function as antimicrobial molecules. researchgate.netresearchgate.net
Computational and Theoretical Modeling of Molecular Conformation and Interactions
Computational modeling plays a significant role in understanding protein structure, folding, and interactions. nycu.edu.twnih.govbiorxiv.orgpurdue.eduumaine.edufrontiersin.org While specific computational and theoretical modeling studies focused solely on this compound were not detailed in the search results, such methods are generally applied to predict and analyze the 3D conformation of peptides based on their amino acid sequence and disulfide bond patterns. nycu.edu.twic.ac.uknautilus.bio Computational approaches can help predict the structural changes introduced by amino acid substitutions and analyze protein-protein interfaces, which would be relevant for understanding CRS4C dimerization. ic.ac.uk Modeling can also provide insights into the structural context of post-translational modifications. vib.bebiorxiv.orgplos.org Given the cysteine-rich nature and dimerization of CRS4C peptides, computational modeling, potentially including techniques that consider disulfide bridge topology, could be valuable in understanding their complex structures and interactions. nycu.edu.tw
Biosynthesis and Regulation of Crs4c 3d Expression
Gene Expression Patterns and Transcriptional Regulation
The expression of CRS4C, including variants like CRS4C-3d, exhibits notable region-specific patterns within the murine small intestine. Research indicates that the expression of CRS4C is significantly higher in the ileum compared to the duodenum, with reported differences as high as 10,000 times nih.gov. This differential expression suggests distinct regulatory pathways for CRS4C compared to other Paneth cell-derived antimicrobial peptides nih.gov.
Cellular Origin and Subcellular Localization in Paneth Cells
This compound, like other CRS peptides, originates from Paneth cells, specialized secretory epithelial cells located at the base of the crypts of Lieberkühn in the small intestine nih.govnih.govnih.govpnas.orgwikipedia.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov. These cells are characterized by prominent eosinophilic secretory granules that occupy a large portion of their cytoplasm wikipedia.orgfrontiersin.org.
Following synthesis, CRS4C-1 peptides are localized within these dense core granules in Paneth cells nih.govnih.gov. The packaging of secretory substances, including antimicrobial peptides, into these granules is facilitated by the endoplasmic reticulum and Golgi complex network mdpi.comfrontiersin.orgnih.gov. This subcellular localization within secretory granules is crucial for the regulated release of these peptides into the intestinal lumen nih.govnih.gov.
Mechanisms of Secretion into the Intestinal Lumen
Paneth cells release the contents of their secretory granules, including CRS peptides, into the lumen of the intestinal crypts mdpi.comwikipedia.orgfrontiersin.orgnih.govnih.govfrontiersin.orgnikon.combiologists.comelifesciences.org. This secretion can occur constitutively at a baseline rate and is significantly increased in response to various stimuli present in the intestinal environment mdpi.comfrontiersin.orgnih.govfrontiersin.org.
Key triggers for Paneth cell degranulation include exposure to bacteria, bacterial products such as lipopolysaccharide (LPS), lipoteichoic acid, muramyl dipeptide, and lipid A, as well as cholinergic signaling mdpi.comwikipedia.orgfrontiersin.orgnih.govfrontiersin.orgnikon.com. The sensing of bacteria by Paneth cells can occur via Toll-like receptors (TLRs), such as TLR9, which is expressed at high levels in murine and human Paneth cells wikipedia.org. Internalization of pathogen-associated molecular patterns (PAMPs) and subsequent TLR activation can lead to degranulation wikipedia.org.
The processing of pro-peptides into their mature, active forms is a critical step before or during secretion. For CRS4C-1, the proteolytic enzyme MMP7 is required for the in vivo processing of the precursor pro-CRS4C-1 at specific residue positions, similar to the activation of mouse pro-α-defensins nih.gov. Secretory autophagy has also been implicated in the secretion of lysozyme (B549824) by Paneth cells, particularly in response to microbial challenge mdpi.combiologists.com. Furthermore, recent studies highlight that enteric glia play a role in regulating Paneth cell secretory activity elifesciences.orgelifesciences.orgelifesciences.orgnih.gov.
Regional Expression Variability along the Murine Intestinal Tract
A prominent feature of CRS4C expression in mice is its significant regional variability along the small intestine. Studies consistently show that CRS4C mRNA and peptide levels are substantially higher in the ileum compared to the more proximal segments, the duodenum and jejunum nih.govfrontiersin.org. This regional difference in expression can be as pronounced as a 10^4-fold increase in the ileum compared to the duodenum nih.gov.
This differential expression of CRS4C contributes to the observed heterogeneity in the repertoire of antimicrobial peptides along the longitudinal axis of the small intestine nih.gov. The number of Paneth cells per crypt also increases from the proximal to the distal small intestine, which correlates with increased bactericidal activity in the ileum frontiersin.orgnih.gov. Single-cell RNA sequencing analysis further supports the notion of regional diversity in Paneth cells, suggesting the existence of different Paneth cell subtypes linked to these regional variations in gene expression nih.govresearchgate.net.
The following table illustrates the relative expression levels of CRS4C mRNA in different segments of the murine small intestine:
| Intestinal Segment | Relative CRS4C mRNA Expression Level (Arbitrary Units) |
| Duodenum | Low |
| Jejunum | Moderate |
| Ileum | Very High (up to 10,000x higher than duodenum) |
| nih.govfrontiersin.org |
Protein levels of CRS4C also reflect this regional pattern, with levels in the ileum being significantly higher than in the jejunum, and levels in the duodenum often below detection limits nih.gov.
Developmental Regulation of Expression during Postnatal Ontogeny
The development and maturation of Paneth cells, and consequently the expression of their secreted products like CRS4C, are processes that occur during postnatal ontogeny in mice nih.govnih.govpnas.orgembopress.org. Paneth cells typically begin to appear within the first two weeks after birth nih.gov.
A significant increase in the number of Paneth cells per crypt is observed during postnatal days 14-28, a period that coincides with crypt proliferation by fission nih.govpnas.org. The morphological and functional maturation of Paneth cells is also linked to events occurring within the first two weeks of postnatal life nih.gov.
Epigenetic modifications, specifically histone H3 lysine (B10760008) 27 (H3K27) trimethylation, have been shown to play a role in the structural and functional maturation of Paneth cells during this postnatal developmental period nih.gov. The differentiation of Paneth cells is also influenced by signaling pathways, including Wnt signaling, which is important for stimulating Paneth cell differentiation frontiersin.org. Lgr4, an orphan G protein-coupled receptor, is required for the terminal differentiation of Paneth cells in postnatal mouse intestinal crypts embopress.orgresearchgate.net.
Genetic Factors Influencing Expression (e.g., Mouse Strain Variation)
Genetic background significantly influences the expression of Paneth cell antimicrobial peptides, including CRS peptides, in mice nih.govbmj.comasm.orgnih.govscispace.com. Variations in CRS transcript forms have been observed when comparing different mouse strains nih.gov.
Different inbred mouse strains exhibit distinct α-defensin profiles and antimicrobial properties bmj.comasm.orgnih.gov. For example, studies comparing FVB, C3H/HeN, 129/SvJ, BALB/c, and C57BL/6 strains have revealed variations in the expression levels and patterns of CRS and other defensins nih.govbmj.comasm.orgnih.govscispace.com.
The SAMP1/YitFc mouse strain, which is prone to spontaneous ileitis, shows markedly elevated levels of Paneth cell-specific CRS4C mRNAs and peptides in the ileum compared to other inbred strains nih.govnih.gov. This suggests a potential link between dysregulated CRS4C expression and intestinal inflammation in this specific genetic background nih.govnih.gov.
Differences in Paneth cell numbers have also been noted between strains, with 129/SvEv mice possessing fewer Paneth cells and a divergent antimicrobial peptide profile compared to C57BL/6 mice nih.gov. These strain-specific variations in Paneth cell function and antimicrobial peptide expression contribute to differences in the intestinal microbial environment and potentially influence susceptibility to enteric infections nih.govbmj.comnih.gov.
| Mouse Strain | Relevant CRS/Defensin (B1577277) Observations |
| FVB | This compound present nih.gov |
| C3H/HeN | This compound present nih.gov |
| 129/SvJ | Variant CRS4C forms observed; fewer Paneth cells and divergent AMP profile compared to C57BL/6 nih.govnih.gov |
| BALB/c | CRS4C protein levels analyzed regionally nih.gov |
| C57BL/6 | Distinct α-defensin profile, including unique CRS peptides (e.g., Crps 20, 21, 23, 24, 27); higher Paneth cell numbers and different AMP profile compared to 129/SvEv asm.orgnih.gov |
| SAMP1/YitFc | Elevated CRS4C expression in the ileum nih.govnih.gov |
| nih.govnih.govnih.govbmj.comasm.orgnih.gov |
Mechanistic Investigations of Crs4c 3d Biological Activity
Interaction with Biological Membranes
A primary mechanism by which CRS4C peptides exert their antimicrobial effect involves interaction with bacterial cellular membranes. This interaction leads to membrane disruption, a critical step in their bactericidal activity.
Permeabilization of Bacterial Cellular Membranes
Studies have demonstrated that CRS4C peptides are membrane-disruptive. Specifically, CRS4C-1 has been shown to permeabilize Escherichia coli (E. coli). nih.govresearchgate.netresearchgate.net This permeabilization indicates that the peptide can compromise the integrity of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. The membrane-disruptive activity is a key aspect of the bactericidal mechanism of these peptides.
Ion Efflux Studies (e.g., Potassium Ion Efflux)
Further evidence of membrane disruption comes from ion efflux studies. CRS4C has been shown to induce rapid efflux of potassium ions (K+) from microbial cells. nih.gov Peptide-induced efflux of potassium ions is considered a sensitive indicator of membrane disruption and cell death in bacteria. nih.gov The rapid increase in extracellular K+ levels upon exposure to CRS4C highlights its ability to quickly compromise the bacterial membrane's ability to maintain ion gradients.
Molecular Targets and Pathways of Antimicrobial Action
The primary mechanism of antimicrobial action for CRS4C peptides appears to be centered on membrane disruption. nih.govresearchgate.netresearchgate.net While many antimicrobial peptides target bacterial membranes, the specific molecular interactions and subsequent intracellular pathways triggered by CRS4C are subjects of ongoing research. CRS4C-1 is synthesized as an inactive precursor (pro-CRS4C-1) and is converted to its bactericidal form through proteolysis by matrix metalloproteinase-7 (MMP7) in the intestinal lumen. nih.govresearchgate.net This activation step is crucial for its in vivo function. Beyond membrane permeabilization and ion efflux, detailed intracellular molecular targets directly bound or inhibited by CRS4C have not been extensively described in the provided information, suggesting the membrane-disruptive activity is the predominant initial mechanism.
Influence of Dimerization State on Biological Activity
CRS peptides, including those within the CRS4C family, exist in mouse intestinal tissue as covalent dimers, forming both homodimers and heterodimers. researchgate.netresearchgate.net This dimerization state has a significant influence on their biological activity. Research indicates that dimerization can increase the bactericidal activity of these peptides. researchgate.net For example, the CRS4C-1a dimer has demonstrated strong antibacterial activity, with covalent dimerization also contributing to enhanced stability. researchgate.net Comparisons between monomeric and dimeric forms of CRS4C-1a have revealed differences in the kinetics of bacterial killing, underscoring the functional importance of the dimerization state. researchgate.net The formation of homo- and heterodimers in vivo expands the repertoire and increases the peptide diversity of Paneth cell secretions, potentially contributing to the maintenance of microbial homeostasis in the intestine. researchgate.netresearchgate.net
Studies on Broad-Spectrum Antibacterial Activity against Pathogenic and Commensal Bacteria
CRS peptides, including CRS4C variants, exhibit broad-spectrum antibacterial activity. They have been shown to cause rapid and potent killing of both commensal and pathogenic bacteria. researchgate.netresearchgate.net Studies using the synthetic CRS4C-1a homodimer peptide have demonstrated its broad activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net Tested strains include Listeria monocytogenes, Enterococcus faecalis, Streptococcus pyogenes, and Salmonella typhimurium. researchgate.netresearchgate.net Notably, the CRS4C-1a homodimer exhibited high activity against Streptococcus pyogenes. researchgate.net This broad-spectrum activity suggests that CRS4C peptides play a significant role in controlling diverse bacterial populations within the intestinal environment.
Advanced Research Methodologies Applied to Crs4c 3d
Peptide Isolation and Purification Techniques (e.g., RP-HPLC)
The isolation and purification of peptides like CRS4C-3d from complex biological matrices or after synthesis are crucial initial steps for detailed characterization and functional studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and widely used method for peptide purification. This technique separates peptides based on their hydrophobicity using a stationary phase, typically C18-modified silica, and a mobile phase that varies in polarity. bachem.commdpi.comnih.gov
In RP-HPLC, the purification process often begins with the elution of more polar contaminants using an aqueous solvent containing an acidic modifier like 0.1% trifluoroacetic acid (TFA). bachem.commdpi.com The proportion of a less polar organic solvent, such as acetonitrile (B52724) (also containing 0.1% TFA), is then gradually increased to elute the target peptide and other impurities based on their increasing hydrophobicity. bachem.commdpi.com Elution is typically monitored by UV detection at wavelengths between 210 and 220 nm, where peptide bonds absorb light. bachem.commdpi.com Fractions containing the target peptide are collected, and their purity is assessed, often by analytical HPLC. bachem.com Further purification steps may be employed if necessary before the purified peptide is typically lyophilized to obtain a solid form. bachem.commdpi.com Studies involving CRS peptides have successfully utilized RP-HPLC for their separation from biological extracts, such as intestinal tissue, and for purifying synthetic versions of these peptides. researchgate.net
Mass Spectrometric Analysis for Peptide Characterization
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing information on their mass, sequence, and modifications. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for peptide identification and sequencing within complex mixtures. mdpi.comnih.gov
LC-MS/MS involves the separation of peptides by liquid chromatography before they are introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide ions (MS1) and then fragments these ions to generate smaller fragment ions, whose m/z values are measured in a second stage (MS2). springernature.com The fragmentation pattern provides a "fingerprint" that can be used to determine the amino acid sequence of the peptide by comparing it against databases or using de novo sequencing algorithms. mdpi.com Mass analysis has been applied to fractions containing CRS peptides to confirm their presence and determine their masses. researchgate.net MS, including techniques like secondary ion mass spectrometry (SIMS), can also provide detailed characterization of organic materials. ceitec.eu Cross-linking coupled with mass spectrometry (XL-MS) is a strategy used for identifying protein-protein interactions and characterizing interaction regions, which could be relevant for studying CRS peptide dimerization. springernature.com
Spectroscopic Methods for Structural Elucidation (e.g., SDS-PAGE)
Spectroscopic methods and electrophoretic techniques are employed to gain insights into the structural properties and purity of peptides. Sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used method for separating proteins and peptides based on their molecular weight. nih.gov
While standard SDS-PAGE involves denaturing proteins, which can affect their native structure and interactions, it is effective for assessing purity and determining the molecular weight of peptide monomers or disulfide-linked dimers under reducing or non-reducing conditions, respectively. nih.gov Visualizing peptides on SDS-PAGE gels is often done using stains like Coomassie blue. researchgate.net Studies on synthetic CRS peptides have utilized Coomassie-stained SDS-PAGE to analyze their monomeric and dimeric forms. researchgate.net Other spectroscopic techniques, such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide detailed information about the chemical bonds, functional groups, and three-dimensional structure of compounds, including peptides. researchgate.netnih.gov
Gene and Protein Expression Analysis Techniques (e.g., qRT-PCR, Western Blot, Immunohistochemistry)
Understanding the biological context of peptides like this compound involves analyzing the expression levels of their corresponding genes and proteins in relevant tissues or cells. Quantitative real-time polymerase chain reaction (qRT-PCR), Western Blot, and Immunohistochemistry are common techniques used for this purpose. nih.govnih.govresearchgate.net
qRT-PCR is used to quantify the mRNA levels of a specific gene, providing an indication of gene expression. nih.govnih.gov This technique has been applied to analyze the expression levels of CRS4C mRNA in mice, demonstrating variations in expression in different contexts. researchgate.netresearchgate.net Western Blot is a technique used to detect and quantify specific proteins in a sample. It involves separating proteins by SDS-PAGE, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. nih.govveteriankey.com Immunohistochemistry is a technique that uses antibodies to detect and visualize specific proteins in tissue sections, allowing for the localization of protein expression within a tissue. nih.gov While specific details on Western Blot or Immunohistochemistry for this compound were not prominent in the search results, these are standard methods for protein analysis and localization.
In Vitro Bactericidal and Antimicrobial Activity Assays
Given that CRS peptides are known to have antimicrobial properties, in vitro assays are essential for evaluating the bactericidal and antimicrobial activity of this compound. These assays measure the ability of the peptide to inhibit the growth of or kill microorganisms. frontiersin.orgnih.gov
Common in vitro methods include agar (B569324) diffusion assays, where the peptide diffuses from a central point or disc into an agar medium inoculated with bacteria, creating a zone of inhibition where bacterial growth is suppressed. nih.govnih.gov Broth dilution methods, such as determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), involve incubating bacteria with varying concentrations of the peptide in liquid media to determine the lowest concentration that inhibits visible growth or kills a certain percentage of the bacteria. nih.govcreative-biolabs.com Studies on synthetic CRS4C-1a homodimer have demonstrated broad antibacterial activity against both Gram-positive and Gram-negative bacteria using standard thin agar plate assays. researchgate.net Research indicates that CRS4C peptides exhibit membrane-disruptive bactericidal activity. nih.gov The serum bactericidal activity (SBA) assay is another method that assesses the ability of a patient's serum containing an antimicrobial agent to kill bacteria. creative-biolabs.com
Utilization of Genetically Modified Murine Models for Functional Studies (e.g., MMP7-null mice)
Genetically modified murine models, particularly knockout mice where a specific gene has been inactivated, are invaluable tools for studying the in vivo function of peptides and the biological pathways they are involved in. nih.govwikipedia.org Studies on CRS peptides have significantly utilized matrix metalloproteinase-7 (MMP7)-null mice. nih.govresearchgate.net
MMP7 is a protease known to process the inactive precursor forms of certain antimicrobial peptides, including some CRS peptides, into their active forms. nih.govresearchgate.net Research using MMP7-null mice has shown a deficiency in the processing and presence of functional α-defensins and processed CRS4C in the intestine. nih.govresearchgate.net This highlights the critical in vivo role of intracellular MMP7 in the activation of pro-CRS4C. nih.gov The compromised host defense to oral enteric infections observed in MMP7-null mice further underscores the importance of MMP7-dependent processing of peptides like CRS4C for innate immunity in the gut. nih.gov Studies using Nod2-deficient mice have also investigated their impact on Paneth cell antimicrobial peptide expression and activity, including α-defensins and α-defensin-related sequences like Defa-rs10 (related to CRS). researchgate.net
Advanced Computational Approaches for Molecular Interaction and Structure-Activity Relationship (SAR) Prediction
Computational approaches play an increasingly important role in modern research, offering insights into molecular interactions, predicting biological activity, and guiding the design of new compounds. Techniques such as molecular docking, virtual screening, and methods for predicting structure-activity relationships (SAR) can be applied to peptides like this compound. advancedsciencenews.comnih.govmdpi.com
Comparative Studies and Functional Divergence Within the Crs Peptide Family
Analysis of Structural-Functional Relationships Across CRS4C Isoforms (e.g., CRS4C-1a, CRS4C-2, CRS4C-3a)
CRS4C peptides, including isoforms like CRS4C-1a, CRS4C-2, and CRS4C-3d, are characterized by the presence of nine cysteine residues, a distinguishing feature from the six cysteines typically found in classical α-defensins. nih.govasm.org These cysteine residues play a crucial role in the formation of disulfide bonds, which are essential for maintaining the peptides' spatial structure and biological functions. physiology.org Unlike classical cryptdins, CRS peptides have been shown to form covalent homo- and heterodimers through intermolecular disulfide bonds in mouse intestinal tissue. physiology.orgnih.govresearchgate.net This dimerization significantly expands the repertoire and diversity of antimicrobial peptides in Paneth cell secretions. physiology.orgresearchgate.net
Studies on CRS4C-1a have demonstrated that its dimeric form exhibits enhanced antibacterial activity compared to its monomeric form, offering a broader spectrum of activity and more rapid bacterial killing. researchgate.netnih.gov While specific detailed structural-functional analyses focusing solely on this compound are less extensively documented in the provided search results compared to CRS4C-1a or CRS4C-2, the shared characteristic of nine cysteine residues and the capacity for dimerization across the CRS4C family suggest that structural variations among isoforms likely influence their specific dimerization patterns and, consequently, their precise antimicrobial profiles. nih.govresearchgate.net The mature CRS peptides are processed from inactive precursors by matrix metalloproteinase 7 (MMP-7). asm.orgnih.gov
Differences in the pro-region sequences among CRS4C transcripts can lead to identical mature peptides, while variations in the mature peptide region primarily involve changes between uncharged and basic amino acids. researchgate.net These sequence variations within the mature peptide are likely contributors to functional divergence among isoforms. researchgate.net
Comparison of Biological Activities between CRS Peptides and other Mouse α-Defensins
CRS peptides, as a family, are homologs of α-defensins and share similar antimicrobial activity, yet they differ in many structural features. abdominalkey.com Both CRS peptides and classical mouse α-defensins (cryptdins) are cationic and cysteine-rich, contributing to their ability to interact with and disrupt bacterial membranes. abdominalkey.comfrontiersin.org They are primarily produced by Paneth cells and are crucial components of the innate immune defense in the mouse intestine. asm.orgnih.gov
While both groups exhibit broad-spectrum antimicrobial activity against various bacteria, including both Gram-positive and Gram-negative species, there can be variations in potency and spectrum among individual peptides. abdominalkey.comresearchgate.netresearchgate.netfrontiersin.org For instance, studies comparing the bactericidal activities of different cryptdin (B1167165) isoforms against Escherichia coli and Staphylococcus aureus have shown varying degrees of effectiveness, suggesting target-specific mechanisms of action. nih.gov Similarly, CRS4C peptides have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The dimerization of CRS peptides, as observed with CRS4C-1a, enhances their antibacterial potential, a feature that may contribute to functional differences when compared to monomeric α-defensins. researchgate.netnih.gov
Differences in expression patterns along the intestinal tract have also been observed between CRS4C and some cryptdins, with CRS4C showing significantly higher expression in the ileum compared to the duodenum. nih.gov This differential localization may suggest specialized roles for different AMPs in maintaining microbial homeostasis in distinct intestinal regions.
Evolutionary Perspectives on CRS Peptide Diversity and Species Specificity
The α-defensin gene family, including CRS peptides, has undergone rapid evolution and diversification in mammals, particularly in rodents. physiology.orgnih.gov Phylogenetic analyses suggest that rodent enteric α-defensins and CRS peptides may have evolved from a different ancestral gene compared to primate α-defensins. physiology.orgnih.gov The presence of CRS peptides appears to be exclusive to mice among the species examined in some studies. asm.org
The extensive number of α-defensin genes in the mouse genome (28 protein-coding genes) is largely a result of tandem duplication events, a number significantly greater than in many other species, including humans. frontiersin.org This expansion and diversification are thought to be driven by positive diversifying selection, particularly in the region encoding the mature, functionally active peptide. physiology.orgnih.govresearchgate.net This evolutionary pressure likely helps animals adapt to different microbial challenges in their specific ecological niches. physiology.orgnih.gov
The structural differences between CRS peptides and classical α-defensins, such as the varying number of cysteine residues and distinct spacing patterns, reflect this evolutionary divergence. asm.orgphysiology.org The ability of CRS peptides to form homo- and heterodimers represents another layer of functional diversification achieved through evolution, potentially providing an advantage in combating a wider range of microbes or enhancing stability and activity. physiology.orgresearchgate.netresearchgate.netnih.gov The analysis of introns in CRS4C and cryptdin genes suggests a divergence from a common ancestor in the distant past, followed by more recent expansion. wikigenes.org
The species-specific nature of CRS peptides highlights the divergent evolutionary paths taken by the defensin (B1577277) family in different mammalian lineages, leading to unique repertoires of AMPs tailored to the host's specific environment and microbial exposures. asm.orgphysiology.orgfrontiersin.orgnih.gov
Interactive Data Tables:
Table 1: Comparison of Cysteine Residues in Mouse AMPs
Table 2: Relative Expression of CRS4C and Cryptdin 2 in Mouse Intestine
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 21971453 |
| CRS4C-1a | Not readily available in search results (Related: DRAMP03358) |
| CRS4C-2 | Not readily available in search results (Related: DRAMP03359) |
| CRS4C-3a | Not readily available in search results (Related: CRS4C-t3a mentioned in dimerization studies) |
| Mouse α-Defensins (General) | N/A (Family) |
| Cryptdin 1 (Crp1) | 21971456 |
| Cryptdin 2 (Crp2) | 21971457 |
| Cryptdin 3 (Crp3) | 21971458 |
| Cryptdin 4 (Crp4) | 21971459 |
| Cryptdin 5 (Crp5) | 21971460 |
| Cryptdin 6 (Crp6) | Not readily available in search results |
Table 1: Comparison of Cysteine Residues in Mouse AMPs
| Peptide Family/Type | Number of Cysteine Residues |
| Classical α-Defensins (Cryptdins) | 6 |
| CRS4C Peptides | 9 |
| CRS1C Peptides | 11 |
Table 2: Relative Expression of CRS4C and Cryptdin 2 in Mouse Intestine (μg/g tissue)
| Peptide | Duodenum | Jejunum | Ileum |
| CRS4C | Below detection | 39 | 54 |
| Cryptdin 2 | 74 | 93 | 66 |
Role of Crs4c 3d in Intestinal Homeostasis and Host Microbe Interactions
Contribution to the Maintenance of Microbial Homeostasis in the Gut Lumen
The secretion of antimicrobial peptides like CRS4C-3d by Paneth cells is a key mechanism for maintaining microbial homeostasis within the intestinal lumen. These peptides exert direct antimicrobial activity against a range of bacteria, helping to control bacterial populations and prevent the overgrowth of potentially harmful microbes. The presence of CRS peptides in mouse intestinal tissue in amounts comparable to those of Paneth cell-derived enteric alpha-defensins underscores their importance in this defense system nih.gov.
Studies have shown that CRS peptides, including those within the CRS4C family, contribute to the maintenance of microbial balance by providing an ever-present arm of innate immunity citeab.comnih.gov. Their expression levels can be influenced by bacterial colonization, suggesting a dynamic role in responding to the microbial presence in the gut citeab.com. The ability of CRS peptides to form both homo- and heterodimers further expands their antimicrobial repertoire, allowing for a broader spectrum of activity and potentially finer tuning of the microbial environment citeab.comnih.gov. This dimerization increases the diversity of intestinal antimicrobial peptides, which might be important for maintaining microbial homeostasis within the intestinal tract nih.gov.
Influence on the Composition and Dynamics of the Small Intestinal Microbiome
The expression pattern of CRS4C peptides along the small intestine is not uniform, displaying significant regional variations. Notably, CRS4C expression shows a dramatic increase, approximately 104-fold, in the ileum compared to the duodenum in mice citeab.com. This differential expression suggests that CRS4C, and by extension this compound, may play distinct roles in shaping the microbial communities in different segments of the small intestine. The higher concentration in the ileum, a region known for its denser microbial population compared to the duodenum, points towards a crucial function in managing the increased microbial load in the distal small intestine.
Interaction with Commensal and Pathogenic Microorganisms in Experimental Models
Experimental models, primarily using mice and in vitro studies, have been instrumental in elucidating the interactions of CRS4C peptides with intestinal microorganisms. These studies have demonstrated that CRS peptides, including members of the CRS4C family, exhibit rapid and potent killing activity against both commensal and pathogenic bacteria nih.gov.
Research utilizing synthetic CRS4C-1a homodimers, a related peptide within the CRS4C family, has provided insights into the direct antibacterial effects. This homodimer demonstrated broad antibacterial activity against both Gram-positive and Gram-negative bacteria uminho.pt. Specifically, it showed high activity against Streptococcus pyogenes uminho.pt. While direct detailed data tables specifically for this compound's activity against a wide range of bacteria were not available in the provided search results, the reported activity of related CRS4C peptides suggests a similar function for this compound.
Experimental models have also highlighted that while Paneth cell antimicrobial peptides are crucial for defense, their expression levels may not significantly change upon acute challenge with bacterial pathogens like Salmonella or Listeria in adult mice, suggesting their primary role as a standing defense rather than an inducible response to infection citeab.com. However, their constitutive presence and potent antimicrobial activity are vital in controlling the initial colonization and growth of potential pathogens and maintaining the balance with commensal bacteria in the gut lumen citeab.comnih.gov.
Future Directions and Emerging Research Avenues for Crs4c 3d
Unraveling Complex Molecular Mechanisms and Signaling Pathways
Future research on CRS4C-3d will focus on a deeper understanding of the intricate molecular mechanisms underlying its biological functions. While CRS peptides are known for their rapid and potent killing of bacteria, the precise molecular targets and interactions of this compound require further investigation nih.gov. Studies are needed to delineate how this compound interacts with bacterial membranes, identifying specific lipid or protein targets that mediate its antimicrobial effects. The role of its dimeric form in these interactions, compared to potential monomeric activity, is a key area for future exploration.
Furthermore, the signaling pathways involved in the regulation of this compound expression and secretion from Paneth cells represent a critical research direction. Understanding the triggers and downstream cascades that control this compound production in response to microbial presence or changes in the intestinal environment will provide insights into its role in maintaining microbial homeostasis nih.gov. This could involve investigating the involvement of pattern recognition receptors and intracellular signaling molecules in Paneth cells.
Innovations in Advanced Structural Biology Techniques for Peptide Characterization
Advanced structural biology techniques are poised to play a crucial role in characterizing this compound at an atomic level. While initial studies have provided insights into the dimerization and cysteine content of CRS peptides, high-resolution three-dimensional structures of monomeric and dimeric this compound are needed nih.govnih.govnih.gov. Techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, which are increasingly applied to challenging biological systems like peptides and membrane-associated molecules, can provide detailed structural information nih.govnih.gov.
Future research will likely employ these advanced methods to determine the precise disulfide bond arrangements in this compound dimers and potentially higher-order oligomers. Structural studies of this compound interacting with membrane mimics or bacterial components could reveal the structural basis for its membrane-disruptive activity nih.gov. Such detailed structural insights are essential for understanding the relationship between this compound's structure and its biological function.
Development of Novel In Vitro and In Vivo Model Systems for Functional Studies
The development and application of novel in vitro and in vivo model systems are essential for comprehensive functional studies of this compound. While traditional methods using synthetic peptides and intestinal extracts have provided valuable initial data, more sophisticated models are required nih.govnih.gov. Future research will benefit from the use of advanced in vitro systems, such as three-dimensional (3D) cell cultures or organoids derived from intestinal epithelium, which can better recapitulate the complex environment of the gut. These models could be used to study this compound secretion, activation by enzymes like MMP7, and interactions with commensal and pathogenic bacteria in a more physiologically relevant context nih.gov.
In vivo studies will continue to be crucial, but future directions may involve genetically modified mouse models to specifically manipulate this compound expression or function. Given that this compound expression can vary between mouse strains, utilizing different strains or developing targeted genetic models could provide insights into its specific contributions to intestinal immunity and homeostasis nih.gov. Co-culture models incorporating intestinal epithelial cells, immune cells, and complex microbial communities could also offer a more holistic view of this compound's role.
Exploration of Inter-species Variability and its Biological Implications
The observation that CRS4C peptides, including this compound, appear to exist only in mice highlights the importance of exploring inter-species variability nih.govnih.gov. Future research will delve into the evolutionary history of this compound and related peptides across different rodent species and compare their sequences, structures, and functions. Comparative studies with defensins and other antimicrobial peptides found in different mammals, including humans, can shed light on the unique biological niche and functional adaptations of this compound in the murine intestine nih.govnih.gov.
Investigating the genetic variation in this compound loci across different mouse strains, as suggested by mouse pangenome studies, is also a critical future direction. Understanding how genetic differences influence this compound expression levels, peptide sequences, and ultimately its biological activity can provide insights into strain-specific differences in susceptibility to intestinal infections or inflammatory conditions.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology
The integration of multi-omics data will be instrumental in gaining a comprehensive understanding of this compound biology. Future research will likely combine genomic, transcriptomic, proteomic, and metabolomic data to explore the complex regulatory networks and functional pathways associated with this compound. Analyzing transcriptomic data from Paneth cells under different conditions can reveal factors influencing this compound gene expression nih.gov. Proteomic analysis can quantify mature this compound peptide levels and identify post-translational modifications or interaction partners.
Q & A
Basic Research Questions
Q. How can researchers systematically characterize the physicochemical properties of CRS4C-3D to establish foundational data for further studies?
- Methodological Approach : Use spectroscopic techniques (e.g., NMR, FTIR) for structural elucidation, chromatography (HPLC, GC) for purity assessment, and thermal analysis (DSC, TGA) to evaluate stability. Cross-validate results with computational simulations (e.g., DFT for molecular geometry). Document protocols rigorously to ensure reproducibility, including calibration standards and environmental controls (e.g., temperature, humidity) .
- Key Considerations : Address instrument sensitivity thresholds and batch variability by repeating experiments across multiple replicates. Reference peer-reviewed protocols from journals like Chemistry Education Research and Practice for standardized methodologies .
Q. What experimental design principles should guide initial investigations into this compound's bioactivity or reactivity?
- Methodological Approach : Implement controlled variables (e.g., concentration gradients, pH levels) and use factorial designs to isolate causative factors. Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known bioactive analogs). Predefine success metrics (e.g., IC50 values, reaction yields) to avoid post-hoc bias .
- Data Collection : Align data entry with Case Report Form (CRF) standards, using DD/MMM/YYYY date formats and 24-hour time notation to minimize ambiguity. Track deviations from protocols in real-time logs .
Q. How can researchers ensure reproducibility in this compound synthesis or experimental outcomes across labs?
- Methodological Approach : Publish detailed synthetic pathways, including solvent purification steps, catalyst loadings, and reaction kinetics. Use statistical tools (e.g., ANOVA) to assess inter-lab variability. Share raw datasets via open-access repositories with metadata annotations (e.g., equipment model numbers, ambient conditions) .
- Collaborative Frameworks : Adopt CRIS-like systems to standardize workflows, integrating project management, data sharing, and peer review within a unified platform .
Advanced Research Questions
Q. What advanced strategies optimize this compound synthesis for scalability without compromising yield or purity?
- Methodological Approach : Apply Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, pressure). Use response surface methodology to model nonlinear relationships between variables. Compare batch vs. continuous flow synthesis for efficiency gains .
- Analytical Validation : Employ high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structural integrity post-optimization. Cross-reference results with computational predictions to detect anomalies .
Q. How should researchers resolve contradictions in this compound data, such as conflicting bioactivity results across studies?
- Methodological Approach : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols). Use triangulation—combining quantitative data, qualitative observations, and computational modeling—to validate hypotheses. Replicate disputed experiments under harmonized conditions .
- Error Mitigation : Audit raw data for instrumentation drift or calibration errors. Apply Benford’s Law or Grubbs’ test to detect outliers in large datasets .
Q. What interdisciplinary methodologies are critical for elucidating this compound's mechanism of action in complex systems (e.g., enzymatic pathways)?
- Methodological Approach : Integrate omics technologies (proteomics, metabolomics) with kinetic studies to map interaction networks. Use molecular dynamics simulations to predict binding affinities and allosteric effects. Validate findings with CRISPR-edited cell lines or isotopic labeling .
- Data Integration : Employ federated search tools to aggregate heterogeneous data (e.g., clinical trials, preclinical studies) while adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers leverage this compound's properties for cross-disciplinary applications (e.g., materials science, catalysis)?
- Methodological Approach : Conduct structure-property relationship (SPR) studies using combinatorial libraries of this compound derivatives. Partner with computational chemists to predict emergent properties (e.g., conductivity, catalytic activity) via machine learning models .
- Ethical and Logistical Considerations : Secure cross-institutional agreements for data sharing and intellectual property management. Document negative results to prevent redundant efforts .
Methodological Best Practices
- Literature Reviews : Use semantic search tools to identify knowledge gaps, prioritizing recent (<3 years) peer-reviewed studies over encyclopedic sources .
- Data Contradiction Analysis : Establish predefined thresholds for statistical significance (e.g., p < 0.05) and effect sizes to objectively evaluate discrepancies .
- Collaborative Workflows : Implement version-controlled CRFs and electronic lab notebooks (ELNs) to enhance traceability and audit readiness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
